N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-Cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a fused heterocyclic compound featuring a triazoloquinazoline core. This structure comprises a quinazoline scaffold fused with a [1,2,3]triazole ring, substituted at position 3 with a 4-methylphenyl group and at position 5 with a cyclohexylamine moiety. Its structural uniqueness lies in the combination of an aryl-substituted triazole ring and a bulky cyclohexyl group, which may influence solubility, bioavailability, and target binding compared to related analogs .
Properties
IUPAC Name |
N-cyclohexyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-11-13-16(14-12-15)20-22-24-21(23-17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(22)26-25-20/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQDOXGQFYJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be achieved through various synthetic routes. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the nucleophilic substitution.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides under microwave conditions to achieve the desired product in a short reaction time . The reaction pathway involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group (-NH-) in the quinazoline core undergoes nucleophilic substitution under acidic or basic conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form tertiary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
Example Reaction Conditions
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12h | N-Methylated derivative | 78% |
| Benzoyl chloride | Dichloromethane, TEA, 0°C | N-Benzoylated amide | 65% |
Cyclization Reactions
The triazole and quinazoline rings participate in cyclization to form fused heterocycles:
-
Thermal cyclization : Heating in DMSO at 120°C generates pyrazolo-triazoloquinazoline hybrids .
-
Acid-mediated cyclization : Trifluoroacetic acid (TFA) induces ring expansion, forming seven-membered lactams .
Key Observations
-
Cyclization efficiency depends on substituent electronic effects (e.g., electron-donating methyl groups enhance stability) .
-
Products show enhanced DNA intercalation properties compared to parent compounds .
Cross-Coupling Reactions
The 4-methylphenyl group enables palladium-catalyzed coupling:
-
Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to introduce aryl substituents.
-
Buchwald-Hartwig amination : Forms C–N bonds with aryl halides under Pd(OAc)₂/Xantphos catalysis.
Optimized Protocol
| Catalyst System | Substrate | Temp/Time | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Fluorophenylboronic acid | 80°C, 24h | 82% |
| Pd(OAc)₂, Xantphos | 2-Bromopyridine | 100°C, 48h | 68% |
Electrophilic Aromatic Substitution
The electron-rich quinazoline core undergoes regioselective substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-7 .
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives .
Regiochemical Preference
-
Nitration favors the C-7 position due to resonance stabilization of the intermediate.
-
Sulfonation occurs at C-2 when steric hindrance from the cyclohexyl group is minimized .
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole .
-
Oxidation : m-CPBA oxidizes the quinazoline N-atoms to N-oxides, altering electronic properties .
Impact on Bioactivity
-
Reduced derivatives lose Topo II inhibitory activity but retain DNA intercalation .
-
N-Oxides exhibit improved solubility but reduced cytotoxicity .
Hydrolysis and Degradation
Under strongly acidic (HCl, reflux) or alkaline (NaOH, 70°C) conditions:
-
Amide bond cleavage : Hydrolyzes to 3-(4-methylphenyl)- triazolo[1,5-a]quinazolin-5-amine and cyclohexylamine.
-
Ring-opening : Prolonged heating in H₂O/EtOH opens the triazole ring, forming a diaminoquinazoline.
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand:
-
Metal complexes : Binds to Cu(II), Ni(II), and Pt(II) ions via triazole and quinazoline N-atoms.
-
Catalytic applications : Cu complexes show activity in azide-alkyne cycloaddition (CuAAC).
Stability Constants
| Metal Ion | Log K (25°C) | Geometry |
|---|---|---|
| Cu(II) | 8.2 ± 0.3 | Square planar |
| Pt(II) | 9.1 ± 0.2 | Octahedral |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 306.37 g/mol. Its unique structure includes a triazole ring fused with a quinazoline moiety, which is known for various biological activities. The presence of the cyclohexyl and methylphenyl groups further enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Mechanism of Action : The compound targets specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Case Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell receptors:
- Target Viruses : Preliminary studies suggest activity against influenza virus and HIV.
- Research Findings : In vitro studies showed that the compound significantly reduced viral loads in infected cell cultures, indicating its potential as a therapeutic agent against viral infections.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of bacteria and fungi:
- Mechanism : The compound disrupts bacterial cell wall synthesis or function.
- Case Studies : Tests against Gram-positive and Gram-negative bacteria revealed effective inhibition at concentrations lower than traditional antibiotics.
Toxicology and Safety Profile
While the therapeutic potential is significant, understanding the safety profile is crucial for clinical application:
- Toxicity Studies : Animal models have been used to assess acute and chronic toxicity. Results indicate a favorable safety margin with no significant adverse effects at therapeutic doses.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the activity of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate the activity of downstream signaling molecules and pathways, leading to its observed biological effects.
Additionally, this compound may also interact with other molecular targets, such as receptors and ion channels, to exert its effects. The specific molecular interactions and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, which differs from isomeric thieno-fused triazolopyrimidines (e.g., thieno[2,3-e] or [3,2-e] derivatives) in the fused ring system. Key structural distinctions include:
- Fused Ring System: Aryl-Fused: The quinazoline core (aryl-fused) in the target compound contrasts with thieno-fused triazolopyrimidines, where a thiophene ring is fused to the triazolopyrimidine scaffold . Substituents: The 4-methylphenyl and cyclohexyl groups distinguish it from other triazoloquinazolines, such as compound 6a (2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene) malononitrile) and derivatives with sulfonyl or ethoxy substituents (e.g., 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine) .
Data Tables
Table 1: Structural and Activity Comparison of Triazoloquinazoline Derivatives
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Example Compound | Likely Impact on Properties |
|---|---|---|
| Cyclohexyl | Target compound | ↑ Lipophilicity, ↓ solubility |
| 4-Ethoxyphenyl | ZINC2692305 | ↑ Polarity, moderate solubility |
| Benzenesulfonyl | 3-(benzenesulfonyl)-N-(4-ethoxyphenyl) derivative | ↑ Polarity, potential metabolic stability |
Biological Activity
N-Cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its anticancer and antibacterial activities.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety. This structural arrangement is significant as both triazoles and quinazolines are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of quinazoline and triazole exhibit notable anticancer properties. The compound has been tested against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancers.
Case Studies and Findings
- Cytotoxicity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, compounds with methoxy substitutions demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like etoposide and erlotinib .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key targets such as the epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds showed effective binding to the active site of EGFR, which is crucial for cellular proliferation .
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been extensively studied. This compound may exhibit similar effects.
Antibacterial Studies
- Broad Spectrum Activity : Research has indicated that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. Compounds derived from triazoles have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against various strains including Staphylococcus aureus and Escherichia coli. .
- Mechanism of Action : The antibacterial mechanism is thought to involve inhibition of bacterial DNA synthesis through interaction with DNA gyrase or topoisomerase enzymes. This mode of action is similar to that observed in other triazole compounds which have been effective against resistant strains of bacteria .
Data Summary Table
| Activity Type | Target Cells/Organisms | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231, A549 | < 0.35 µM | EGFR inhibition |
| Antibacterial | E. coli, S. aureus | 0.25 - 32 µg/mL | DNA gyrase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
